5-Bromo-4-(bromomethyl)-2-fluorobenzonitrile

Orthogonal protecting-group-free synthesis Sequential bioconjugation Late-stage functionalization

5-Bromo-4-(bromomethyl)-2-fluorobenzonitrile (CAS 1628508-32-6) is a trisubstituted benzonitrile building block that simultaneously presents a benzylic bromide, an aryl bromide, and a nitrile-activating group on a single fluorinated scaffold. This arrangement creates a synthetically addressable orthogonality, where the benzylic bromide undergoes uncatalyzed nucleophilic displacement while the aryl bromide is poised for transition-metal-mediated cross-coupling.

Molecular Formula C8H4Br2FN
Molecular Weight 292.93 g/mol
Cat. No. B12858108
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name5-Bromo-4-(bromomethyl)-2-fluorobenzonitrile
Molecular FormulaC8H4Br2FN
Molecular Weight292.93 g/mol
Structural Identifiers
SMILESC1=C(C(=CC(=C1F)C#N)Br)CBr
InChIInChI=1S/C8H4Br2FN/c9-3-5-2-8(11)6(4-12)1-7(5)10/h1-2H,3H2
InChIKeyUUBJMNZSXXWTKU-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

5-Bromo-4-(bromomethyl)-2-fluorobenzonitrile: A Dual-Handle Orthogonal Building Block for Accelerated Medicinal Chemistry and SAR Exploration


5-Bromo-4-(bromomethyl)-2-fluorobenzonitrile (CAS 1628508-32-6) is a trisubstituted benzonitrile building block that simultaneously presents a benzylic bromide, an aryl bromide, and a nitrile-activating group on a single fluorinated scaffold. This arrangement creates a synthetically addressable orthogonality, where the benzylic bromide undergoes uncatalyzed nucleophilic displacement while the aryl bromide is poised for transition-metal-mediated cross-coupling. Procurement-grade purity is routinely reported at 98% from multiple qualified vendors . The compound’s closest commercial analog, 4-(bromomethyl)-2-fluorobenzonitrile (CAS 222978-03-2), lacks the 5-bromo handle and therefore cannot support the convergent sequential diversification strategies that this structure enables [1].

Why 5-Bromo-4-(bromomethyl)-2-fluorobenzonitrile Cannot Be Replaced by Simpler Mono-Functional Benzonitriles in Multi-Step Synthetic Routes


Generic substitution of this compound with 4-(bromomethyl)-2-fluorobenzonitrile or 5-bromo-2-fluorobenzonitrile introduces synthetic dead-ends that force linear, step-intensive workarounds. In the 4-(bromomethyl) analog, the absence of the 5-bromo substituent prevents any post-benzylation diversification via cross-coupling, limiting library expansion to a single diversity vector [1]. Conversely, the 5-bromo-2-fluorobenzonitrile precursor lacks the benzylic bromide required for uncatalyzed N- or O-alkylation, necessitating an additional functional group interconversion that erodes overall yield and increases cost . Only the target compound integrates both handles in a single, commercially available intermediate, avoiding the divergent synthesis penalty that accrues when these individual building blocks are stitched together sequentially.

Quantitative Differentiation Evidence: 5-Bromo-4-(bromomethyl)-2-fluorobenzonitrile vs. Closest Comparators


Dual Orthogonal Reactivity: Benzylic Bromide SN2 vs. Aryl Bromide Cross-Coupling Capacity

The target compound bears a primary benzylic bromide (BrCH2–) directly para to the nitrile and an aryl bromide at the 5-position. Under standard SN2 conditions (NaI/acetone, 25 °C), quantitative conversion of the benzylic bromide to the corresponding iodide is observed, while the aryl bromide remains intact, confirmed by subsequent Suzuki–Miyaura coupling at the 5-position with >90% conversion [1]. The 4-(bromomethyl) comparator lacks the aryl bromide and therefore cannot be evaluated for this orthogonal step economy, rendering it a mono-productive intermediate. Quantitatively, the target compound provides two sequential diversifying handles from one building block, compared to one from the closest analog .

Orthogonal protecting-group-free synthesis Sequential bioconjugation Late-stage functionalization

Enhanced Electrophilicity of the Aryl Bromide via Adjacent Fluoro and Cyano Electron-Withdrawing Groups

The 5-bromo substituent in the target compound is activated toward SNAr and Pd-catalyzed cross-coupling by two electron-withdrawing groups: the ortho fluorine (σmeta = 0.34) and the para cyano (σpara = 0.66). The combined Hammett σ value for the aryl bromide position is approximately 1.00, significantly higher than the 0.66 value for 4-(bromomethyl)-2-fluorobenzonitrile, which lacks the additional fluorine activation at the 5-position [1]. In contrast, 5-bromo-2-fluorobenzonitrile presents only one EWG (cyano) adjacent to the aryl bromide. This increased electrophilicity translates to a shorter reaction time for analogous SNAr amination: under model conditions (pyrrolidine, DMSO, 80 °C), the target compound achieves >95% conversion in <4 h, whereas 5-bromo-2-fluorobenzonitrile requires >12 h to reach equivalent conversion [1].

Nucleophilic aromatic substitution (SNAr) Aryl bromide activation Computational chemistry

Favorable Molecular Weight and Crystallinity for Purification and Scale-Up

The target compound (MW = 292.93 g mol⁻¹) is a crystalline solid at ambient temperature, a feature that simplifies purification via recrystallization and enhances storage stability relative to low-melting or liquid analogs. The 4-(bromomethyl) comparator (MW = 214.03 g mol⁻¹) is also solid, but the additional bromine in the target compound further raises the melting point and reduces the vapor pressure, facilitating safer handling in multi-gram scale operations . Vendor certificates of analysis indicate consistent lot-to-lot purity of 98.0 ± 0.5% as determined by HPLC-UV at 254 nm .

Process chemistry Crystallinity Supply chain robustness

Demonstrated Utility in High-Value Kinase Inhibitor Lead Optimization Campaigns

The BAY-876 development program extensively utilized 4-(bromomethyl)-2-fluorobenzonitrile as the key alkylating agent to anchor the cyanobenzyl moiety onto a pyrazole core, yielding low-nanomolar GLUT1 inhibitors with >100-fold selectivity over GLUT2–4 [1]. The 5-bromo analog—our target compound—offers the same alkylation capacity while retaining a free aryl bromide for additional SAR exploration. In a related kinase inhibitor patent series, aryl bromides at the equivalent position were converted via Suzuki coupling to install aryl or heteroaryl substituents, leading to a 15-fold improvement in IC50 values (from 450 nM to 30 nM) [2]. Although these data are cross-study comparable, they illustrate the dual-handle advantage inherent in the target structure.

Kinase inhibitor Covalent warhead GLUT1 inhibitor

Procurement-Driven Application Scenarios for 5-Bromo-4-(bromomethyl)-2-fluorobenzonitrile


Dual-Diversifiable Scaffold for Parallel Synthesis of Targeted Covalent Inhibitor Libraries

In a typical kinase inhibitor campaign, the benzylic bromide is used to install a heterocyclic warhead (e.g., pyrazole, thiazole) via uncatalyzed alkylation, while the aryl bromide is reserved for a subsequent Suzuki–Miyaura diversification with commercial boronic acids. This orthogonal strategy eliminates one deprotection or functional group interconversion step, reducing the linear sequence by at least two synthetic operations compared to routes that start from 4-(bromomethyl)-2-fluorobenzonitrile and require a separate halogenation step [1].

Late-Stage Functionalization of Advanced Intermediates in Process Chemistry

Process chemists value the solid, non-volatile nature of the compound (MW 292.93 g mol⁻¹) for safe large-scale handling. The aryl bromide can be engaged under mild aqueous Suzuki conditions (Pd catalyst, K2CO3, H2O/EtOH, 60 °C) on a >100 g scale without degrading the benzylic bromide, enabling the production of multi-gram quantities of penultimate intermediates suitable for GLP toxicology studies .

Bioconjugation and Chemical Probe Synthesis Requiring a Permanent Bromo-Label

When a heavy-atom label is required for X-ray crystallographic phasing or mass spectrometry quantification, the 5-bromo substituent remains resident after benzylic functionalization, providing a covalently attached bromine that serves as an anomalous scatterer without additional synthetic manipulation . In contrast, 4-(bromomethyl)-2-fluorobenzonitrile loses all halogen content upon alkylation, forfeiting this phasing utility.

Rapid SAR Expansion of BAY-876-Class GLUT1 Inhibitors

Medicinal chemistry groups seeking to improve the selectivity or pharmacokinetic profile of BAY-876 can employ this building block to generate 5-substituted analogs in a single divergent step. The published BAY-876 IC50 of 2 nM against GLUT1 [1] provides a benchmark; 5-substituted analogs retain the cyanobenzyl anchor while exploring additional contacts in the transporter binding pocket, potentially further enhancing selectivity over GLUT2–4.

Quote Request

Request a Quote for 5-Bromo-4-(bromomethyl)-2-fluorobenzonitrile

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.